molecular formula C17H20N2O4S3 B2360775 Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1421468-66-7

Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2360775
CAS No.: 1421468-66-7
M. Wt: 412.54
InChI Key: DTUOQKMEYYUGTA-UHFFFAOYSA-N
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Description

Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H20N2O4S3 and its molecular weight is 412.54. The purity is usually 95%.
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Biological Activity

Methyl 3-((4-((pyridin-2-ylthio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₆H₁₈N₂O₄S₂
Molecular Weight 318.5 g/mol
CAS Number 1421515-54-9

The structure includes a thiophene ring, a piperidine moiety, and a pyridine-thioether linkage, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the sulfonyl group enhances its reactivity and binding affinity to specific proteins or enzymes involved in disease pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes linked to inflammatory processes and cancer progression.
  • Receptor Modulation : The piperidine and pyridine components may allow for modulation of neurotransmitter receptors, potentially impacting neurological disorders.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25
Pseudomonas aeruginosa0.30

These findings suggest a potential for developing new antibiotics based on this compound's structure.

Anticancer Potential

Studies have explored the compound's anticancer activity through various assays:

  • Cell Viability Assays : The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Studies : Investigations into apoptotic pathways revealed that the compound induces apoptosis in cancer cells via caspase activation.

Case Studies

  • Study on Antimicrobial Resistance : A recent study evaluated the efficacy of this compound against resistant strains of bacteria. Results indicated that it could restore sensitivity in certain strains previously resistant to conventional antibiotics .
  • Combination Therapy in Cancer Treatment : In a clinical trial setting, this compound was tested in combination with existing chemotherapeutics. The combination showed enhanced efficacy compared to monotherapy, suggesting synergistic effects .

Properties

IUPAC Name

methyl 3-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S3/c1-23-17(20)16-14(7-11-24-16)26(21,22)19-9-5-13(6-10-19)12-25-15-4-2-3-8-18-15/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUOQKMEYYUGTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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